molecular formula C8H16O2 B1654321 8-Hydroxyoctanal CAS No. 22054-14-4

8-Hydroxyoctanal

Cat. No.: B1654321
CAS No.: 22054-14-4
M. Wt: 144.21 g/mol
InChI Key: KXUYLUMVUPFPKD-UHFFFAOYSA-N
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Description

8-Hydroxyoctanal is a chemical compound with the molecular formula C8H16O2 . It is used in various scientific and industrial applications .


Synthesis Analysis

A new synthesis of (E)-10-hydroxy-2-decenoic acid (royal jelly acid) is described, starting from 8-bromo-1-octanol via condensation of malonic acid with this compound or 8-acetoxyoctanal .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h7,10H,1-6,8H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.21 . It is a powder at room temperature, and its melting point is between 62-64 degrees Celsius .

Scientific Research Applications

1. Carcinogenic Potential Assessment

8-Hydroxydeoxyguanosine (8-OH-dG), a marker of oxidative DNA damage, has been used in research to evaluate the carcinogenic potential of mineral fibers. In a study by Murata‐Kamiya et al. (1997), 8-OH-dG was measured in mammalian cells to assess DNA damage and mutagenic effects, providing a method for testing carcinogenicity of various substances (Murata‐Kamiya et al., 1997).

2. Metallosupramolecular Chemistry

Albrecht et al. (2008) discussed the use of 8-Hydroxyquinolines in metallosupramolecular chemistry. This research highlights the role of 8-hydroxyquinolines in forming new supramolecular sensors and devices, demonstrating its versatile applications in coordination chemistry (Albrecht et al., 2008).

3. Biomarker for Parkinson's Disease

Sato et al. (2005) identified urinary 8-hydroxydeoxyguanosine levels as a biomarker for evaluating the progression of Parkinson’s Disease. This study signifies the importance of 8-OHdG in monitoring oxidative stress and disease progression (Sato et al., 2005).

4. Medicinal Chemistry

Gupta et al. (2021) explored the role of 8-Hydroxyquinoline in medicinal chemistry, highlighting its significance as a heterocyclic scaffold with various biological activities. The study provides insights into its application in synthesizing drug molecules for treating diseases like cancer and neurodegenerative disorders (Gupta et al., 2021).

5. Oxidative DNA Damage Assessment

Rodriguez et al. (2000) utilized 8-hydroxyguanine (8-OH-Gua) to investigate oxidative DNA damage. This research focuses on measuring 8-OH-Gua as a lesion in DNA, providing insights into mutagenesis, carcinogenesis, and aging (Rodriguez et al., 2000).

6. Supramolecular Sensor Development

Research by Kaiser and Escher (2006) on the partitioning of 8-hydroxyquinolines and their copper complexes into liposomes indicates its potential in developing supramolecular sensors and understanding bioavailability and toxicity of metal complexes (Kaiser & Escher, 2006).

7. Synthesis and Biological Activity

Saadeh et al. (2020) reviewed the synthesis and biological activity of 8-Hydroxyquinoline derivatives, highlighting their antimicrobial, anticancer, and antifungal effects. This research underlines the therapeutic value of compounds containing the 8-Hydroxyquinoline moiety in drug development (Saadeh et al., 2020).

8. DNA Marker of Oxidative Stress

Chiou et al. (2003) developed an ELISA for urinary8-hydroxydeoxyguanosine as a DNA marker of oxidative stress. This methodology helps in quantifying oxidative stress and may indicate cancer risk, highlighting the importance of 8-OHdG in clinical diagnostics (Chiou et al., 2003).

9. Genotoxicity and Carcinogenicity of Nanoparticles

Trouiller et al. (2009) investigated the genotoxicity and carcinogenicity of Titanium dioxide nanoparticles, focusing on the induction of 8-hydroxy-2'-deoxyguanosine, a marker for DNA damage. This study is crucial in understanding the health hazards associated with nanoparticle exposure (Trouiller et al., 2009).

Safety and Hazards

The safety information for 8-Hydroxyoctanal includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

8-hydroxyoctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUYLUMVUPFPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459345
Record name 8-hydroxyoctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22054-14-4
Record name 8-hydroxyoctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In accordance with the above procedure, but where, in place of 6-hexanolactone, there is used 4-butanolactone, 8-octanolacetone or 10-decanolactone, there is obtained the corresponding 4-hydroxybutanol, 8-hydroxyoctanal or 10-hydroxydecanal.
Quantity
0 (± 1) mol
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reactant
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Name
10-decanolactone
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxyoctanal
Reactant of Route 2
8-Hydroxyoctanal
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8-Hydroxyoctanal
Reactant of Route 4
8-Hydroxyoctanal
Reactant of Route 5
Reactant of Route 5
8-Hydroxyoctanal
Reactant of Route 6
8-Hydroxyoctanal

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